{3-[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]propyl}amine hydrochloride
Overview
Description
The compound “{3-[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]propyl}amine hydrochloride” is a chemical compound with the IUPAC name 3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1-propanamine hydrochloride . It has a molecular weight of 225.77 .
Molecular Structure Analysis
The compound contains a 1,3,4-thiadiazole ring, which is a five-membered heterocyclic moiety . This ring is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases .Physical and Chemical Properties Analysis
This compound is a solid at room temperature .Scientific Research Applications
Carcinogenic Heterocyclic Amines in Diet
Research on heterocyclic amines, which share structural similarities with the compound , focuses on their presence in food and potential health implications. Ushiyama et al. (1991) investigated the presence of carcinogenic heterocyclic amines in the urine of healthy volunteers consuming a normal diet, highlighting human exposure to these compounds through dietary sources. This study underscores the significance of understanding how related compounds, including potentially "{3-[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]propyl}amine hydrochloride," might interact with biological systems and contribute to health risks associated with diet Ushiyama et al., 1991.
Clinical Tolerance and Pharmacokinetics
Züllich & Sack (1979) conducted a study on the tolerance of cefazedone, which includes a thiadiazolyl moiety similar to the compound . This research provides insights into the pharmacokinetics, safety, and clinical applications of structurally related compounds, offering a foundation for understanding how "this compound" may be studied or utilized in medical research Züllich & Sack, 1979.
Environmental and Biological Monitoring
Welie et al. (2005) explored the identification and quantitative determination of metabolites of etridiazole, a compound with a thiadiazole ring, in rat and human urine. Their work on biological monitoring and the environmental fate of related compounds can inform research methodologies for studying "this compound" in similar contexts Welie et al., 2005.
Mechanism of Action
Target of action
1,3,4-thiadiazole derivatives have been found to possess a wide range of pharmacological activities, including antimicrobial, antidiabetic, antihypertensive, anti-inflammatory, and antiviral . The specific targets of these compounds can vary depending on their structure and the specific biological activity .
Mode of action
The mode of action of 1,3,4-thiadiazole derivatives is thought to be related to their ability to interact strongly with biomolecules such as proteins and DNA . The presence of the =N-C-S moiety and strong aromaticity of the ring are believed to be important for their low toxicity and in vivo stability .
Biochemical pathways
The specific biochemical pathways affected by 1,3,4-thiadiazole derivatives can vary depending on their structure and the specific biological activity . More research is needed to fully understand the biochemical pathways affected by these compounds .
Pharmacokinetics
The pharmacokinetic properties of 1,3,4-thiadiazole derivatives can vary depending on their structure .
Result of action
The molecular and cellular effects of 1,3,4-thiadiazole derivatives can vary depending on their structure and the specific biological activity . More research is needed to fully understand the molecular and cellular effects of these compounds .
Action environment
Environmental factors can influence the action, efficacy, and stability of 1,3,4-thiadiazole derivatives . More research is needed to fully understand how environmental factors influence these compounds .
Properties
IUPAC Name |
3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3S2.ClH/c1-5-8-9-6(11-5)10-4-2-3-7;/h2-4,7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFIYTMWTMSDPFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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